
(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride
Overview
Description
(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of β-ketoesters, aromatic aldehydes, and aromatic amines in a multicomponent reaction catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature . This method provides moderate to good yields of the desired piperidine derivative.
Industrial Production Methods
Industrial production of piperidine derivatives often employs scalable and cost-effective methods. The use of phenylsilane in the presence of an iron complex catalyst is one such method. This approach promotes the formation and reduction of imine intermediates, leading to the efficient synthesis of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Introduction of different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reagents and conditions used.
Scientific Research Applications
(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
4-Methylpiperidine: A closely related compound with similar structural features.
3-Carboxypiperidine: Another derivative with a carboxyl group at the 3-position.
Uniqueness
(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its non-chiral or differently substituted counterparts .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of the Compound
- Chemical Structure : this compound is a derivative of piperidine, characterized by its methyl and carboxylic acid functional groups. Its chiral nature allows for distinct biological interactions compared to non-chiral counterparts.
- CAS Number : 2227717-95-3
- Molecular Formula : C₇H₁₄ClN₁O₂
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as:
- Ligand : Investigated for its potential as a ligand in biochemical assays, influencing receptor activation and signaling pathways.
- Agonist/Antagonist : Depending on the context, it may act as an agonist or antagonist at various receptors, which can modulate cellular responses such as proliferation and apoptosis .
1. Pharmacological Properties
Research has indicated that this compound could serve as an intermediate in drug synthesis, particularly in developing pharmaceuticals targeting neurological disorders. Its structural properties make it suitable for modifications that enhance bioactivity.
2. Cancer Research
A study highlighted the potential anticancer activity of piperidine derivatives similar to this compound. These compounds have shown improved cytotoxicity against specific cancer cell lines by inducing apoptosis more effectively than standard treatments like bleomycin .
3. Neuropharmacology
The compound has been explored for its effects on neurotransmitter systems, particularly in the context of cognitive function and schizophrenia treatment. Its ability to modulate receptors involved in these pathways suggests potential therapeutic applications .
Case Studies
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of piperidine derivatives. For instance:
- A study on related piperidine compounds indicated that modifications at specific positions could significantly alter their binding affinity and biological efficacy .
- The unique chiral configuration of this compound contributes to its distinct pharmacological profile compared to other piperidine derivatives .
Properties
IUPAC Name |
(3R,4R)-4-methylpiperidine-3-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOGJLWYPMOMBJ-IBTYICNHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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